Ranimustine (MCNU) is a nitrosourea derivative developed in Japan. [] It exhibits potent antitumor activity against various experimental tumors, comparable to nimustine (ACNU). [] Although clinically, ACNU is indicated for various malignancies, including solid tumors, MCNU applications have primarily focused on hematological malignancies. []
Mechanism of Action
Ranimustine is a nitrosourea derivative known to have cytotoxic effects. [] While the specific mechanism is not detailed in the provided text, nitrosoureas generally exert their antitumor effects through alkylation of DNA, leading to DNA damage and ultimately cell death. []
Applications
Malignant Astrocytomas: Ranimustine, in combination with recombinant human mutant tumor necrosis factor-alpha (TNF-SAM2), has shown potential benefits in treating anaplastic astrocytomas. [] Another study investigated its use with carboplatin and etoposide, again combined with TNF-SAM2, for recurrent malignant supratentorial astrocytomas. []
Multiple Myeloma: Ranimustine has been studied as part of combination chemotherapy regimens for multiple myeloma. One study evaluated ROAD-IN therapy (ranimustine, vincristine, melphalan, dexamethasone, and interferon α) as induction therapy for untreated multiple myeloma. [] Other studies examined combinations like MCNU-COP/MP (ranimustine, cyclophosphamide, vincristine, melphalan, and prednisolone) [], RAD (ranimustine, doxorubicin, and dexamethasone) [], and MMCP (ranimustine, melphalan, cyclophosphamide, and prednisolone) [].
Lymphoma: Ranimustine has been used in combination chemotherapy regimens for treating various lymphomas. Studies have investigated its efficacy in diffuse large B-cell lymphoma [, , , ], adult T-cell leukemia/lymphoma [, , ], and Hodgkin lymphoma. []
Myeloproliferative Disorders: Ranimustine has shown efficacy in treating myeloproliferative disorders such as chronic myelogenous leukemia [, , ], polycythemia vera [, , , ], and essential thrombocythemia. [, , ]
Brain Tumor Permeability: Ranimustine has been used in research investigating the P-glycoprotein-mediated efflux transport of anticancer drugs at the blood-brain barrier. []
Other Applications: Ranimustine has also been studied for its potential in treating retinoblastoma with vitreous seeding [] and investigated for its activity against various human solid tumors. []
Future Directions
Exploring its efficacy against a wider range of solid tumors: While currently primarily used for hematological malignancies, its in vitro activity against various solid tumor specimens warrants further clinical investigation. []
Related Compounds
Nimustine (ACNU)
Compound Description: Nimustine (ACNU), similar to ranimustine, is a nitrosourea compound with anticancer properties. It exerts its effect by interfering with DNA synthesis and repair. []
Busulfan
Compound Description: Busulfan is an alkylating agent used in chemotherapy, primarily for treating chronic myelogenous leukemia (CML). It works by disrupting DNA replication in rapidly dividing cells like cancer cells. []
Relevance: Both ranimustine and busulfan are chemotherapeutic agents used in the treatment of CML. A randomized controlled study demonstrated that ranimustine had comparable efficacy to busulfan in treating CML but proved superior in patients needing rapid responses. [] This suggests ranimustine could be a valuable alternative for specific CML cases, although both drugs target CML with different mechanisms.
Carboplatin
Compound Description: Carboplatin, another alkylating antineoplastic agent, is commonly used in chemotherapy regimens for various cancers, including lymphoma. Like other drugs in this class, it disrupts DNA synthesis to induce cell death. [, ]
Relevance: Carboplatin is often used in combination regimens with ranimustine, particularly as a high-dose chemotherapy regimen followed by autologous stem cell transplantation. This approach, known as MCVC (ranimustine, carboplatin, etoposide, and cyclophosphamide), is frequently employed in Japan for refractory malignant lymphoma. [] Additionally, a combination of ranimustine and carboplatin demonstrated success in treating recurrent intraocular retinoblastoma with vitreous seeding, suggesting potential applicability for this difficult-to-treat condition. []
Etoposide
Compound Description: Etoposide is a topoisomerase II inhibitor, a type of chemotherapy that blocks the topoisomerase II enzyme necessary for DNA replication and repair, leading to cell death. It is frequently used in treating various cancers. [, , ]
Relevance: Similar to carboplatin, etoposide is frequently combined with ranimustine in high-dose chemotherapy regimens for lymphoma, such as the MCVC protocol. [] Additionally, a combination of ranimustine and etoposide, alongside carboplatin and recombinant mutant human tumor necrosis factor-alpha, has shown potential for treating recurrent malignant supratentorial astrocytomas at first relapse, showcasing its possible application in brain tumors. []
Cyclophosphamide
Compound Description: Cyclophosphamide is an alkylating agent used in various chemotherapy regimens, including those for lymphoma. It disrupts DNA replication and is often used in combination with other chemotherapy drugs. [, , ]
Relevance: Like carboplatin and etoposide, cyclophosphamide is often incorporated into high-dose chemotherapy regimens alongside ranimustine. One such regimen, MCVC, is widely used in Japan to treat refractory malignant lymphoma. [] The combination of cyclophosphamide, etoposide, and ranimustine (CEM) followed by autologous PBSCT demonstrated safety and efficacy in treating high-risk de novo or relapsed diffuse large B-cell lymphoma. []
Procarbazine
Compound Description: Procarbazine is an antineoplastic agent with alkylating properties, often used in combination chemotherapy regimens for treating Hodgkin's lymphoma and brain tumors. [, , ]
Relevance: Procarbazine is often included in combination therapies alongside ranimustine. For example, the MIND-E regimen (ranimustine, ifosfamide, procarbazine, dexamethasone, and etoposide) shows potential for treating central nervous system recurrence of diffuse large B-cell lymphoma in patients with a poor performance status, highlighting its synergistic effect with ranimustine in challenging cases. []
Vincristine
Compound Description: Vincristine is a vinca alkaloid that inhibits cell division by interfering with microtubule assembly. It is used in various chemotherapy combinations to treat different cancers, including hematological malignancies. [, ]
Relevance: Vincristine is often combined with ranimustine in chemotherapy protocols for treating hematological cancers. For example, the ROAD-IN regimen, which includes ranimustine, vincristine, melphalan, and dexamethasone, has shown promising results in treating multiple myeloma. [] This highlights the combined effect of these drugs in targeting multiple myeloma cells.
Melphalan
Compound Description: Melphalan is an alkylating agent primarily used in treating multiple myeloma and ovarian cancer. It disrupts cell division by damaging DNA and is often combined with other chemotherapy drugs for optimal efficacy. [, ]
Relevance: Like vincristine, melphalan is often paired with ranimustine in multiple myeloma treatment. The MMCP regimen (ranimustine, melphalan, cyclophosphamide, and prednisolone) demonstrated superior efficacy compared to other regimens like VMCP and MMPP, suggesting that melphalan and ranimustine work synergistically to combat multiple myeloma. []
Dexamethasone
Compound Description: Dexamethasone is a corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is often used in conjunction with chemotherapy regimens to manage side effects and enhance treatment efficacy. [, ]
Relevance: Dexamethasone is frequently included in chemotherapy protocols incorporating ranimustine, such as the MIND-E regimen for treating CNS relapse of diffuse large B-cell lymphoma. [] This suggests that dexamethasone might play a role in mitigating inflammatory responses and potentially improving the overall effectiveness of ranimustine-containing regimens.
Interferon-α (IFN-α)
Compound Description: Interferon-α is a cytokine with antiviral and antitumor properties. It stimulates the immune system to attack cancer cells and is used in treating certain cancers, including multiple myeloma. []
Relevance: While both ranimustine and interferon-α are used in multiple myeloma treatment, a study evaluating the ROAD-IN regimen found no added benefit from interferon-α maintenance therapy following induction therapy. [] This finding suggests that combining these agents might not provide additional benefits beyond the initial response to ranimustine-based induction chemotherapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PQR530 is a dual inhibitor of PI3Kα and mammalian target of rapamycin (mTOR; IC50s = 11.1 and 7.4 nM, respectively). It inhibits phosphorylation of Akt and ribosomal S6 kinase in A2058 melanoma cells (IC50s = 62.2 and 61.1 nM, respectively). PQR530 inhibits cell growth in a panel of 66 cancer cell lines (mean GI50 = 0.43 µM). In vivo, PQR530 (25 mg/kg) reduces tumor growth in an OVCAR-3 ovarian cancer mouse xenograft model. It decreases the number of seizures per week in a Tsc1GFAP conditional knockout mouse model of epilepsy. PQR530 is a highly potent dual pan-PI3K/mTORC1/2 inhibitor. PQR530 inhibited protein kinase B (PKB, pSer473) and ribosomal protein S6 (pS6, pSer235/236) phosphorylation with IC50 values of 0.07 µM. PQR530 showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels. Moreover, PQR530 displayed potency in a panel of 44 cancer cell lines (NTRC OncolinesTM) to prevent cancer cell growth (mean value for GI50 of 426 nM). Oral application of PQR530 to mice resulted in a dose-proportional PK and demonstrated good oral bioavailability and excellent brain penetration.
PQR514 is a potent pan-PI3K inhibitor (Ki 110alpha =2.2 nM). PQR514 is a follow-up compound for the phase-II clinical compound PQR309. PQR514 has an improved potency both in vitro and in cellular assays with respect to its predecessor compounds. It shows superiority in the suppression of cancer cell
proliferation and demonstrates significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than PQR309
Nitrogen Mustard Prodrug PR-104 is a non-toxic, small-molecule, hypoxia-activated, 3,5-dinitrobenzamide nitrogen mustard pre-prodrug with potential antitumor activity. Upon intravenous administration, PR-104 is converted by systemic phosphatases to the alcohol intermediate PR-104A, which is reduced to form the active DNA-crosslinking mustard species hydroxylamine PR-104H intracellularly under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues.
PR-924 is a novel prototypic immunoproteasome inhibitor bearing markedly enhanced specificity for the β5i immunoproteasome subunit, compared to the classical proteasome inhibitor bortezomib.
PR-619 is a general inhibitor of deubiquitylating enzymes (DUBs), significantly reducing the activity of a panel of DUBs with EC50 values ranging from 5-20 µM. It is cell-permeable and reversible in its action. It is selective for DUBs over other proteases. PR-619 induces the accumulation of polyubiquitinated proteins in cells, including those not involved in the ubiquitin-proteasome system. It is used to study the role of DUBs in diverse pathways, including protein turnover and neurodegeneration. PR-619 is a non-selective, reversible inhibitor of the deubiquitinylating enzymes (DUBs) with EC50 of 1-20 μM in a cell-free assay.